molecular formula C16H17NO5S B2653826 N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 332418-67-4

N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2653826
CAS RN: 332418-67-4
M. Wt: 335.37
InChI Key: ZOXKYLVSLHBESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine, commonly known as EPSPS inhibitor, is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the biosynthesis of aromatic amino acids in plants and bacteria.

Scientific Research Applications

Synthesis and Chemical Properties

  • Amino Acid and Peptide Research : One study explored the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, including derivatives of glycine, through reactions facilitated by Lawesson's Reagent, showcasing the compound's role in the development of novel chemical structures. The findings highlight its importance in peptide research and synthesis techniques (Andersen, Ghattas, & Lawesson, 1983).

Environmental and Agricultural Applications

  • Herbicide Transport Studies : Research on the environmental impact and transport mechanisms of herbicides, specifically glyphosate and its analogs, reveals insights into how such chemicals, including those structurally related to N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine, interact with soil and water systems. This research is critical for developing more environmentally friendly agricultural practices and understanding the mobility of herbicides in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-22-14-10-8-13(9-11-14)17(12-16(18)19)23(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKYLVSLHBESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine

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